Isopropenyl propionate Isopropenyl propionate
Brand Name: Vulcanchem
CAS No.: 19089-64-6
VCID: VC14173824
InChI: InChI=1S/C6H10O2/c1-4-6(7)8-5(2)3/h2,4H2,1,3H3
SMILES:
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

Isopropenyl propionate

CAS No.: 19089-64-6

Cat. No.: VC14173824

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Isopropenyl propionate - 19089-64-6

Specification

CAS No. 19089-64-6
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name prop-1-en-2-yl propanoate
Standard InChI InChI=1S/C6H10O2/c1-4-6(7)8-5(2)3/h2,4H2,1,3H3
Standard InChI Key NLDFTWSUPLJCQD-UHFFFAOYSA-N
Canonical SMILES CCC(=O)OC(=C)C

Introduction

Chemical Identity and Structural Properties

Isopropyl propionate, systematically named propan-2-yl propanoate, is an ester derived from propionic acid and isopropanol. Its molecular formula, C6H12O2\text{C}_6\text{H}_{12}\text{O}_2, corresponds to a molecular weight of 116.16 g/mol . The compound’s structure features a propionate group (CH2CH2COO\text{CH}_2\text{CH}_2\text{COO}) bonded to an isopropyl moiety (CH(CH3)2\text{CH}(\text{CH}_3)_2), conferring both hydrophilic and lipophilic properties.

Table 1: Key Physicochemical Properties

PropertyValue
Boiling Point108–110°C
Density0.87–0.89 g/cm³
Refractive Index1.3885
Flash Point15°C (closed cup)
Solubility in Water0.5% (w/w) at 20°C
Odor Threshold0.0041 ppm
LogP (Partition Coefficient)1.59

The ester’s low water solubility and high volatility make it ideal for solvent applications, while its fruity odor (reminiscent of pineapple and banana) underpins its use in food flavorings .

Synthesis and Production Optimization

Isopropyl propionate is traditionally synthesized via acid-catalyzed esterification, a reversible reaction limited by equilibrium. Recent advancements employ vapor permeation membranes to shift equilibrium by selectively removing water, a byproduct.

Conventional Esterification

The reaction between propionic acid and isopropanol, catalyzed by para-toluenesulfonic acid (3 wt%), proceeds as:

CH3CH2COOH+(CH3)2CHOHCH3CH2COOCH(CH3)2+H2O\text{CH}_3\text{CH}_2\text{COOH} + (\text{CH}_3)_2\text{CHOH} \rightleftharpoons \text{CH}_3\text{CH}_2\text{COOCH}(\text{CH}_3)_2 + \text{H}_2\text{O}

At a 1.5:1 alcohol-to-acid molar ratio, equilibrium conversion reaches 69% after 140 minutes without membrane assistance .

Membrane-Enhanced Process

Using a PERVAP® 2201 membrane at 90°C and <2 mbar vacuum, water is continuously removed, driving conversion to 99% within the same timeframe . This method eliminates the need for excess reactants, reducing downstream separation costs.

Table 2: Impact of Molar Ratio on Conversion

Molar Ratio (Alcohol:Acid)Equilibrium Conversion (%)Membrane-Assisted Conversion (%)
1:15895
1.5:16999
3:17299
Hazard CategoryDescription
FlammabilityFlash point 15°C; vapors form explosive mixtures with air above 30°F (-1°C).
ReactivityIncompatible with strong oxidizers, acids, and alkalis.
Health EffectsInhalation causes dizziness; skin contact leads to irritation.
Environmental HazardRunoff may contaminate waterways; vapors heavier than air.

Storage and transport require segregation from oxidizers (e.g., peroxides) and ignition sources. Emergency responders must use alcohol-resistant foam for fire suppression .

Biochemical and Environmental Behavior

Metabolic Pathways

Esterases hydrolyze isopropyl propionate into isopropanol and propionic acid, which enter central metabolic pathways (e.g., glycolysis and ketogenesis) . Chronic exposure studies indicate low bioaccumulation potential (LogP = 1.59) .

Environmental Fate

The compound’s half-life in air is <1 day due to photodegradation. Hydrolysis in water occurs slowly (pH-dependent), with negligible persistence in soil .

Regulatory Compliance

The EPA lists isopropyl propionate under the Substance Registry System (Propanoic acid, 1-methylethyl ester), requiring emissions reporting under CERCLA . Occupational exposure limits remain undefined, necessitating adherence to general volatile organic compound guidelines.

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